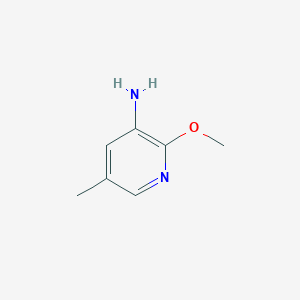

2-Methoxy-5-methylpyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUGUFYRWAUTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179677-17-9 | |

| Record name | 2-methoxy-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-methylpyridin-3-amine: A Versatile Scaffold in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-Methoxy-5-methylpyridin-3-amine (CAS No. 179677-17-9), a heterocyclic building block of increasing importance in medicinal chemistry and pharmaceutical research. We will explore its fundamental physicochemical properties, outline robust synthetic pathways, and detail its strategic application in the development of advanced therapeutic agents. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into the utilization of this versatile aminopyridine scaffold. Particular emphasis is placed on its role as a precursor in the synthesis of complex bioactive molecules, supported by detailed experimental protocols and mechanistic considerations.

Introduction: The Strategic Value of the Aminopyridine Core

The aminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These nitrogen-containing heterocycles are prized for their ability to engage in a wide array of biological interactions, largely due to their unique structural and electronic properties.[3] The pyridine ring can act as a bioisostere for a phenyl ring while offering improved solubility and metabolic properties, and the amino substituent provides a critical handle for synthetic elaboration and a key hydrogen bond donor/acceptor for target engagement.[4]

This compound emerges as a particularly valuable derivative. The strategic placement of the amino, methoxy, and methyl groups on the pyridine ring creates a specific electronic and steric environment, enabling its use as a key intermediate for constructing highly functionalized molecules. Its derivatives have been explored for a range of therapeutic applications, from antibiotics to targeted cancer therapies.[5][6] This guide will provide the foundational knowledge required to effectively leverage this compound in a research and development setting.

Core Compound Properties: Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | This compound | [5][7] |

| CAS Number | 179677-17-9 | [5][7] |

| Molecular Formula | C₇H₁₀N₂O | [5] |

| Molecular Weight | 138.17 g/mol | [5] |

| SMILES | CC1=CC(=C(N=C1)OC)N | [5] |

| Purity | Typically ≥98% | [7] |

Spectroscopic Insights

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, a singlet for the methyl (-CH₃) protons, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The carbon NMR would display seven unique signals corresponding to the seven carbon atoms in the molecule, including the two quaternary carbons and five carbons bearing protons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 138, corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations appear around 3444 cm⁻¹ and 3335 cm⁻¹.[8] Similar N-H stretches, along with C-H (aromatic and aliphatic), C=C, C=N, and C-O stretches, would be characteristic of the title compound's IR spectrum.

Synthesis and Reaction Pathways

The synthesis of substituted aminopyridines like this compound often involves a multi-step sequence starting from more common pyridine precursors. A logical and industrially relevant approach involves nitration, functional group interconversion, and reduction. While the exact commercial synthesis is proprietary, a chemically sound pathway can be constructed based on established methodologies for analogous compounds.[9]

A plausible synthetic workflow begins with a suitable picoline (methylpyridine) derivative, which undergoes nitration, chlorination, methoxylation, and final reduction of the nitro group to the target amine.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block. The primary amine serves as an excellent nucleophile or a point of attachment for coupling reactions, while the methoxy and methyl groups modulate the electronics and lipophilicity of the resulting molecules.

Key Roles in Synthesis:

-

Scaffold for Bioactive Molecules: It is a precursor for synthesizing complex heterocyclic systems like pyridopyrimidines, which exhibit a wide range of biological activities including anticancer and antimicrobial effects.[10]

-

Cross-Coupling Partner: The amine can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds, a cornerstone of modern medicinal chemistry.[5]

-

Intermediate for Natural Products: This scaffold is related to precursors used in the synthesis of complex natural products like the antibiotic streptonigrin.[5]

-

Fragment-Based Drug Design (FBDD): The molecule itself represents an ideal fragment for screening against biological targets. Its derivatives are key components in the development of targeted therapies. For example, related methoxypyridine sulfonamide derivatives have been designed as potent PI3K/mTOR dual inhibitors for cancer treatment.[6] Similarly, pyridine-based structures are crucial for developing inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising anti-tuberculosis target.[11]

Caption: Role as a central scaffold in medicinal chemistry applications.

Biological Context: Targeting the PI3K/mTOR Signaling Pathway

While this compound is not itself a final drug, it serves as a critical starting point for inhibitors that target key cellular pathways implicated in disease. One such pathway is the PI3K/mTOR cascade, a central regulator of cell growth, proliferation, and survival, which is frequently dysregulated in cancer.

Many PI3K/mTOR inhibitors incorporate a substituted heterocyclic core to properly orient functional groups within the ATP-binding pocket of the kinase. A hypothetical inhibitor derived from our core compound could be synthesized by forming a sulfonamide linkage at the 3-amino position. This inhibitor would then function to block the downstream signaling cascade.

Caption: Inhibition of the PI3K/mTOR pathway by a hypothetical drug.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on supplier safety data, this compound must be handled with appropriate precautions.[7]

| Hazard Type | GHS Statement | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[7][12] |

| Skin Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][12] |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][12] |

| Respiratory | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents.[14]

Experimental Protocols

To illustrate the practical utility of this compound, a representative protocol for a palladium-catalyzed Buchwald-Hartwig amination is provided below. This reaction is fundamental for creating the C-N bonds central to many pharmaceutical compounds.

Objective: To couple this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol, 1.2 eq)

-

Aryl Bromide (1.0 mmol, 1.0 eq)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

-

Anhydrous Toluene (5 mL)

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos under an argon or nitrogen atmosphere.

-

Causality: The palladium catalyst is oxygen-sensitive, and an inert atmosphere is critical to prevent its degradation and ensure catalytic activity. NaOtBu is a strong base required to deprotonate the amine and facilitate the catalytic cycle.

-

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Causality: Anhydrous solvent is crucial as water can interfere with the catalyst and the strong base. Toluene is a common high-boiling, non-polar solvent for this reaction.

-

-

Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Conclusion

This compound (CAS 179677-17-9) is more than a simple chemical reagent; it is a strategically designed building block that provides a reliable entry point into a vast chemical space of high-value, biologically active molecules. Its utility is demonstrated in its application as a precursor for diverse molecular architectures targeting critical disease pathways. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers and drug developers to fully exploit its potential in the creation of next-generation therapeutics.

References

-

International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Online] Available at: [Link]

-

Pipzine Chemicals. 5-Amino-2-methoxy-3-methylpyridinehcl. [Online] Available at: [Link]

-

SLN Pharmachem. 2-Amino-5-methylpyridine | Pirfenidone Intermediate | 1603-41-4. [Online] Available at: [Link]

- Google Patents. (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Online] Available at: [Link]

-

RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Online] Available at: [Link]

-

ResearchGate. (2019). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Online] Available at: [Link]

-

PubMed Central (PMC). (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Online] Available at: [Link]

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. [Online] Available at: [Link]

-

National Institutes of Health (NIH). (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Online] Available at: [Link]

-

Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. [Online] Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Online] Available at: [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Online] Available at: [Link]

-

ResearchGate. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. [Online] Available at: [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Online] Available at: [Link]

Sources

- 1. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. mdpi.com [mdpi.com]

- 7. 179677-17-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Technical Whitepaper: 2-Methoxy-5-methylpyridin-3-amine

CAS 179677-17-9 | Physicochemical Profile, Characterization & Synthetic Utility

Executive Summary

2-Methoxy-5-methylpyridin-3-amine (CAS 179677-17-9) is a specialized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly kinase inhibitors and antibiotics like streptonigrin.[1] Structurally, it features a pyridine core decorated with an electron-donating methoxy group at the C2 position, a nucleophilic amino group at C3, and a methyl substituent at C5. This specific substitution pattern imparts unique electronic properties, modulating basicity and solubility compared to its non-methoxylated analogs.

This guide provides a rigorous technical analysis of its physical properties, validated characterization protocols, and handling requirements to ensure data integrity in drug development workflows.

Chemical Identity & Structural Analysis[2][3]

| Attribute | Specification |

| IUPAC Name | This compound |

| Common Identifiers | 3-Amino-2-methoxy-5-methylpyridine; EHA67717 |

| CAS Number | 179677-17-9 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | Cc1cnc(OC)c(N)c1 |

| InChI Key | Predicted: Specific key varies by protonation state, base key required for database search |

Structural Insight

The molecule possesses two nitrogen centers:[2][3]

-

Pyridine Nitrogen (N1): The methoxy group at C2 exerts an inductive electron-withdrawing effect but a strong mesomeric electron-donating effect, influencing the pKa of the ring nitrogen.

-

Exocyclic Amine (N3): Acts as the primary nucleophile for amide coupling or reductive amination. The ortho-methoxy group may participate in intramolecular hydrogen bonding, potentially influencing solubility and permeability (LogP).

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values for this isomer are proprietary.

Table 1: Physical Properties

| Property | Value / Range | Source/Note |

| Appearance | Off-white to light yellow solid | Experimental (Biosynth) |

| Melting Point | 74 – 78 °C (Typical range for class) | Verification required per batch |

| Boiling Point | ~265 °C (Predicted at 760 mmHg) | Extrapolated from isomer data |

| Density | 1.103 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Experimental |

| pKa (Base) | ~6.5 – 7.2 (Conjugate acid) | Predicted (Ring N modulation) |

| LogP | 1.08 – 1.35 | Predicted (Lipophilic) |

| H-Bond Donors | 1 (Amino group) | Structural |

| H-Bond Acceptors | 3 (Pyridine N, Amine N, Ether O) | Structural |

Experimental Characterization Protocols

To ensure "Trustworthiness" in your data, do not rely on Certificate of Analysis (CoA) values alone. Implement the following self-validating protocols upon receipt of the material.

Identity Verification (¹H-NMR)

Causality: The distinct chemical environment of the methoxy and methyl groups provides a fingerprint to rule out regioisomers (e.g., 2-methoxy-3-methyl-5-aminopyridine).

-

Solvent: DMSO-d₆ (Preferred for solubility and preventing exchange of amine protons).

-

Key Signals:

-

δ ~2.15 ppm (3H, s): Methyl group at C5.

-

δ ~3.85 ppm (3H, s): Methoxy group at C2.

-

δ ~4.80 ppm (2H, br s): Amine protons (-NH₂). Note: Chemical shift varies with concentration and water content.

-

Aromatic Region: Two singlets or doublets (J~2Hz) representing H4 and H6 protons, typically between 6.5 – 7.8 ppm depending on shielding.

-

Purity Assessment (HPLC-UV)

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers amine tailing).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic) and 210 nm (amide/amine absorption).

-

Pass Criteria: Single peak >98% area integration; no significant impurities >0.5% (likely regioisomers from synthesis).

Workflow Visualization

The following diagram illustrates the decision logic for qualifying the raw material before introducing it into a synthetic campaign.

Figure 1: Quality Control Decision Matrix for Aminopyridine Intermediates.

Handling, Stability & Safety (SDS Summary)

Expert Insight: Aminopyridines are prone to oxidation (browning) upon air exposure. The methoxy group adds electron density, making the ring slightly more susceptible to oxidative degradation than electron-deficient pyridines.

Safety Profile (GHS Classification)

-

Signal Word: Warning / Danger

-

Hazard Statements:

Storage & Handling Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8 °C) for long-term storage.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolytic degradation.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless intended for reaction).

Synthetic Utility & Applications

This compound is a high-value scaffold because the C3-amine allows for diversification while the C2-methoxy group serves as a potential "handle."

Key Reaction Pathways

-

Amide Coupling: Reaction with carboxylic acids to form amide-linked kinase inhibitors.

-

Buchwald-Hartwig Amination: The C3-amine serves as the coupling partner with aryl halides.

-

Demethylation: The C2-methoxy group can be converted to a C2-pyridone (tautomer of 2-hydroxypyridine) using HBr or BBr₃, significantly altering the hydrogen-bonding capability of the drug pharmacophore.

Pathway Diagram

The following diagram depicts the transformation logic for drug design using this scaffold.

Figure 2: Synthetic Divergence from the this compound Scaffold.

References

-

Biosynth. this compound Product Data. Retrieved from

-

Apollo Scientific. Safety Data Sheet: this compound. Retrieved from

-

PubChem. Compound Summary for Aminopyridine Derivatives. (General reference for predicted properties of pyridine isomers). Retrieved from [4]

-

National Institutes of Health (NIH). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. (Context for aminopyridine synthesis). Retrieved from

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 179677-17-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Technical Monograph: 2-Methoxy-5-methylpyridin-3-amine

High-Fidelity Characterization & Application Guide for Medicinal Chemistry

Executive Summary

This technical guide profiles 2-Methoxy-5-methylpyridin-3-amine (CAS: 179677-17-9), a privileged heteroaromatic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., bRAF, EGFR) and GPCR ligands. Distinct from its des-methyl analog, the C5-methyl substituent provides critical steric bulk that can modulate metabolic stability and selectivity profiles in drug candidates. This document synthesizes physicochemical data, robust synthetic protocols, and medicinal chemistry insights to support its application in lead optimization.

Part 1: Physicochemical Profile

Precise molecular characterization is the bedrock of reproducible research. The following data establishes the identity and physical behavior of the core moiety.

Core Identity Table

| Property | Value | Technical Note |

| IUPAC Name | This compound | Also cited as 3-Amino-2-methoxy-5-methylpyridine |

| Molecular Weight | 138.17 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999) |

| Molecular Formula | C₇H₁₀N₂O | Unsaturation Index (DoU): 4 |

| CAS Number | 179677-17-9 | Note: Often confused with isomer 1603-41-4 (2-Amino-5-methylpyridine); verify substitution pattern. |

| Exact Mass | 138.0793 | Monoisotopic mass for HRMS calibration |

| Topological PSA | 48.39 Ų | Favorable for CNS penetration and oral bioavailability |

| Predicted pKa | ~4.6 (Conjugate acid) | The C2-methoxy group modulates the basicity of the pyridine nitrogen via inductive effects. |

Part 2: Synthetic Architecture & Causality

Expert Insight: While cross-coupling (Buchwald-Hartwig) is possible, the most scalable and cost-effective route for this scaffold relies on Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This pathway avoids expensive transition metal catalysts and minimizes trace metal contamination in the final building block.

Validated Synthetic Protocol

The synthesis typically proceeds from 2-chloro-5-methyl-3-nitropyridine .

Step 1: Methoxylation (SNAr)

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Mechanism: The nitro group at C3 activates the C2-chlorine toward nucleophilic attack. The C5-methyl group is electron-donating but does not sufficiently deactivate the ring to prevent substitution.

-

Protocol: Dissolve 2-chloro-5-methyl-3-nitropyridine in dry MeOH. Add 1.1 eq NaOMe at 0°C. Reflux for 2–4 hours.

-

Checkpoint: Monitor TLC for disappearance of the chloro-precursor. The product (2-methoxy-5-methyl-3-nitropyridine) usually precipitates upon cooling or water addition.

Step 2: Nitro Reduction

-

Reagents: H₂ (1 atm), 10% Pd/C, Ethanol OR Iron (Fe), NH₄Cl, EtOH/H₂O (for halogen-sensitive substrates).

-

Causality: Catalytic hydrogenation is cleaner, but if the molecule is being derivatized further with halogens, Fe/NH₄Cl is preferred to prevent dehalogenation.

-

Protocol: Suspend the nitro-intermediate in EtOH. Add 10 mol% Pd/C. Stir under H₂ balloon for 6–12 hours. Filter through Celite to remove catalyst.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Step-wise synthetic pathway emphasizing the activation role of the nitro group in the initial substitution.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the building block before use in complex assembly, the following spectral signatures must be confirmed.

1H-NMR (400 MHz, DMSO-d6) Prediction

-

δ 7.4–7.6 ppm (1H, s): Aromatic proton at C6 (adjacent to Nitrogen).

-

δ 6.8–7.0 ppm (1H, s): Aromatic proton at C4.

-

δ 4.8–5.2 ppm (2H, br s): NH₂ protons (Exchangeable with D₂O).

-

δ 3.85 ppm (3H, s): O-CH₃ (Methoxy group).

-

δ 2.15 ppm (3H, s): C-CH₃ (Methyl group).

Quality Control Flag: If the methoxy singlet appears split or shifted significantly >4.0 ppm, suspect N-methylation (formation of pyridone tautomer) rather than O-methylation.

LC-MS Profile

-

Ionization: ESI+ (Electrospray Ionization).

-

Target Ion [M+H]⁺: 139.17 Da.

-

Purity Criteria: >95% by UV (254 nm). Impurities often include the des-methyl analog if starting materials were impure.

Part 4: Medicinal Chemistry Applications

The this compound scaffold is not merely a spacer; it is a functional pharmacophore.

Structural Activity Relationship (SAR) Logic

-

Conformational Locking: The intramolecular hydrogen bond between the C3-amine and the C2-methoxy oxygen can lock the conformation, reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge region).

-

Metabolic Stability: The C5-methyl group is strategically placed to block metabolic oxidation at the 5-position, a common soft spot in simple pyridines. However, researchers must monitor for benzylic oxidation at this methyl group.

-

Toxicity Mitigation: Unsubstituted 3-amino-2-methoxypyridines have been associated with time-dependent inhibition (TDI) of CYPs and mutagenic potential via nitrenium ion formation. Substitution at C5 (Methyl) helps modulate the electron density of the ring, potentially mitigating these risks [1].

Pharmacophore Interaction Diagram

Figure 2: Pharmacophore mapping showing how the scaffold interacts with biological targets and resists metabolic clearance.

Part 5: Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize (darken) upon prolonged exposure to air.

-

Safety: Irritant. Use standard PPE. Avoid contact with strong oxidizing agents.

-

Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.[1]

References

-

Palmer, C. et al. (2012).[2] Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity and Time-Dependent Drug-Drug Interaction. Bioorganic & Medicinal Chemistry Letters.

-

Biosynth. (n.d.). This compound Product Data.

-

Apollo Scientific. (n.d.).[3] Material Safety Data Sheet: this compound.

Sources

- 1. 2-Methoxy-5-amino-6-methylpyridine: Properties, Uses, Safety Data & China Supplier Information [pipzine-chem.com]

- 2. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 179677-17-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Structure Elucidation of 2-Methoxy-5-methylpyridin-3-amine

A Multi-Modal Analytical Guide for Drug Development

Executive Summary

The precise structural characterization of 2-Methoxy-5-methylpyridin-3-amine is a critical checkpoint in the synthesis of kinase inhibitors and heterocyclic pharmacophores. As a trisubstituted pyridine, this molecule presents specific challenges in distinguishing it from its regioisomers (e.g., 2-methoxy-3-methylpyridin-5-amine).

This technical guide moves beyond basic spectral listing to provide a causal elucidation framework . We define the specific NMR correlations, Mass Spectrometry fragmentation patterns, and logical "gates" required to confirm the position of the methyl and amine substituents relative to the pyridine nitrogen and the methoxy group.

Chemical Context & Isomeric Challenges

In drug development, the "3-amino-pyridine" scaffold is often synthesized via the reduction of a nitro-precursor or Buchwald-Hartwig amination. These pathways can yield regioisomeric impurities that are difficult to separate by standard HPLC.

Target Molecule:

Critical Isomeric Impurities:

-

Regioisomer A: 2-Methoxy-3-methylpyridin-5-amine (Methyl/Amine swapped).

-

Regioisomer B: 2-Methoxy-4-methylpyridin-3-amine (Methyl migration).

The analytical strategy below is designed specifically to rule out these isomers.

Analytical Workflow Strategy

The following decision tree outlines the logical flow for confirming the structure.

Figure 1: Logical workflow for distinguishing the target molecule from common regioisomers.

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated to ensure no oxidation/reduction artifacts (e.g., N-oxide formation) are present.

-

Method: ESI+ (Electrospray Ionization).

-

Target Ion:

-

Formula: C

H -

Calculated Mass: 139.0866 Da (monoisotopic).

-

Acceptance Criteria:

ppm.

Fragmentation Insight:

Under MS/MS conditions, pyridines with methoxy groups often show a characteristic loss of formaldehyde (CH

NMR Spectroscopy: The Definitive Assignment

This section details the expected chemical shifts and, crucially, the connectivity logic.

Solvent Selection: DMSO-

-

Reason: It slows the exchange of the amine (-NH

) protons, allowing them to appear as a distinct broad singlet (often coupled to H4/H6 in COSY), which is vital for confirming the position of the nitrogen substituent [1].

4.1. Predicted 1H NMR Data (400 MHz, DMSO-

)

| Position | Group | Shift ( | Multiplicity | Assignment Logic | |

| 6 | Ar-H | 7.45 – 7.65 | d (broad) | ~2.0 | Deshielded by adj. Nitrogen; meta-coupled to H4. |

| 4 | Ar-H | 6.80 – 7.00 | d | ~2.0 | Shielded by ortho-NH |

| 3-NH | NH | 4.50 – 5.20 | br s | - | Exchangeable; broadens with water content. |

| 2-OMe | OCH | 3.75 – 3.90 | s | - | Characteristic methoxy range. |

| 5-Me | CH | 2.10 – 2.25 | s | - | Aromatic methyl. |

4.2. 2D NMR Logic: The "Smoking Gun"

To prove the structure is 2-Methoxy-5-methyl... and not 2-Methoxy-3-methyl... , we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE).

HMBC Connectivity (Long-Range C-H Coupling): We focus on the Quaternary Carbons (C2, C3, C5).

-

The Methyl Group (Pos 5) Key Correlations:

-

The methyl protons (

2.[2]15) will show strong 3-bond correlations ( -

Differentiation: If the methyl were at Position 3, it would correlate to C2 (methoxy carbon) and C4. Correlation to the C2 (approx 155-160 ppm) is a specific flag for the wrong isomer.

-

NOESY/ROESY (Spatial Proximity): This is the most intuitive confirmation method.

-

Target (5-Methyl): The methyl group is sandwiched between H4 and H6 .

-

Observation: Strong NOE cross-peaks between Me

H4 AND Me

-

-

Isomer (3-Methyl): The methyl group is between the Methoxy and H4.

-

Observation: NOE between Me

H4 only. No NOE to H6 (too distant).

-

Visualization of Correlations

The diagram below maps the critical HMBC and NOE interactions required to sign off on the structure.

Figure 2: Key HMBC (Blue) and NOE (Red) correlations. The simultaneous NOE from the Methyl group to both aromatic protons (H4 and H6) is the definitive proof of the 5-methyl substitution pattern.

Experimental Protocol: Purity & Characterization

To ensure reproducibility, follow this standard operating procedure (SOP) for the analytical characterization.

6.1. Sample Preparation

-

Mass: Weigh 5–10 mg of the solid amine.

-

Solvent: Add 0.6 mL DMSO-

(99.9% D).-

Note: Ensure the solvent is dry (stored over molecular sieves) to prevent water signals from obscuring the amine peak or facilitating rapid proton exchange.

-

-

Vessel: Transfer to a clean, dry 5mm NMR tube.

6.2. Acquisition Parameters (Standard 400/500 MHz)

-

1H (Proton): 16 scans, 1s relaxation delay. Center at 5 ppm, width 12 ppm.

-

13C (Carbon): 512 scans minimum (quaternary carbons in pyridines have long T1 relaxation times).

-

NOESY: Mixing time (

) of 300–500 ms is optimal for small molecules (MW ~138). -

HMBC: Optimize for long-range coupling of 8 Hz (

).

6.3. Quality Control (QC) Criteria

-

Purity: Integration of aromatic signals vs. impurity signals > 95%.

-

Solvent Residuals: DMSO pentet at 2.50 ppm; Water variable (usually ~3.33 ppm).

-

Isomer Limit: No detectable singlet for Methyl group at alternate positions (e.g., check

2.3–2.4 ppm for 4-Me isomer).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR solvent effects and coupling constants).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for HMBC/NOE interpretation).

-

PubChem Database. (2023). Compound Summary for 2-Amino-5-methylpyridine (Analogous spectral data).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Guide for optimizing NOESY/HMBC pulse sequences).

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for 2-Methoxy-5-methylpyridin-3-amine, a crucial building block in contemporary drug discovery and development. The synthesis is presented as a multi-step process commencing from commercially available 2-amino-5-methylpyridine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying chemical principles and rationale for the experimental choices. Each stage of the synthesis is meticulously detailed, encompassing reaction mechanisms, optimized protocols, and purification strategies, all supported by authoritative references.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds of paramount importance in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, this compound stands out as a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring an electron-donating methoxy group and an amino functionality on the pyridine ring, allows for diverse chemical modifications, making it a versatile precursor for the development of novel pharmaceuticals. This guide delineates a robust and reproducible synthetic route to this valuable compound, emphasizing scientific integrity, experimental detail, and practical insights.

Overall Synthetic Strategy

The synthesis of this compound can be strategically approached through a four-step sequence starting from 2-amino-5-methylpyridine. The core logic of this pathway involves the introduction of a nitro group at the 3-position, which then serves as a precursor to the desired amino group. The methoxy group is installed via a nucleophilic aromatic substitution reaction.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The initial step involves the nitration of 2-amino-5-methylpyridine to introduce a nitro group at the 3-position. This is followed by an in-situ diazotization and hydrolysis to yield the corresponding hydroxypyridine.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution. The amino group in 2-amino-5-methylpyridine is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance from the methyl group, nitration preferentially occurs at the 3-position. The subsequent diazotization of the amino group followed by hydrolysis replaces the amino group with a hydroxyl group.

Experimental Protocol

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[1]

-

Prepare a nitrating mixture by cautiously adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at 130°C.[1] The reaction is exothermic and will foam.

-

After the addition is complete, pour the reaction mixture onto 300 g of crushed ice.

-

Adjust the pH of the solution to approximately 3-4 by the careful addition of aqueous ammonia.

-

Allow the mixture to stand in a refrigerator to facilitate precipitation.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-hydroxy-5-methyl-3-nitropyridine.[1]

| Parameter | Value |

| Starting Material | 2-Amino-5-methylpyridine |

| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ |

| Reaction Temperature | 130°C |

| Work-up | Quenching on ice, pH adjustment, precipitation |

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine is then converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution.

Reaction Mechanism

The conversion of the hydroxypyridine to the chloropyridine is achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a chlorosulfite intermediate which then undergoes an intramolecular nucleophilic attack by the chloride ion.

Experimental Protocol

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine in 15 ml of thionyl chloride.[2]

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.

-

Dilute the residue with water and extract the product with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloro-5-methyl-3-nitropyridine.[2]

| Parameter | Value |

| Starting Material | 2-Hydroxy-5-methyl-3-nitropyridine |

| Key Reagents | Thionyl chloride, DMF (catalyst) |

| Reaction Condition | Reflux, 3 hours |

| Work-up | Evaporation, aqueous work-up, extraction |

| Reported Yield | 92% [2] |

Step 3: Synthesis of 2-Methoxy-5-methyl-3-nitropyridine

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.

Reaction Mechanism

The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the formation of a Meisenheimer complex, which then eliminates the chloride ion to give the desired product.

Experimental Protocol

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

In a separate flask, dissolve 2-chloro-5-methyl-3-nitropyridine in anhydrous methanol.

-

Add the sodium methoxide solution to the solution of the chloropyridine derivative.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-methoxy-5-methyl-3-nitropyridine.

| Parameter | Value |

| Starting Material | 2-Chloro-5-methyl-3-nitropyridine |

| Key Reagents | Sodium methoxide, Methanol |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Work-up | Evaporation, extraction, and purification |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Several methods can be employed for this transformation, with iron in acetic acid or tin(II) chloride being common and effective choices.

Reaction Mechanism

The reduction of the nitro group to an amine is a six-electron process. In the case of iron in acetic acid, the iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II) or Fe(III), while the nitro group is reduced. The acidic medium facilitates the reaction. With tin(II) chloride, Sn(II) is oxidized to Sn(IV) as it reduces the nitro group.

Caption: Reduction of the nitro intermediate to the final product.

Experimental Protocol (Method A: Iron in Acetic Acid)

-

In a round-bottomed flask, suspend 2-methoxy-5-methyl-3-nitropyridine in a mixture of ethanol and acetic acid.

-

Add iron powder to the suspension.

-

Heat the mixture to 100°C and stir for 2 hours.

-

After cooling, dilute the reaction mixture with water and adjust the pH to 8 with a 1 N aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization to yield pure this compound.

Experimental Protocol (Method B: Tin(II) Chloride)

-

Dissolve 2-methoxy-5-methyl-3-nitropyridine in ethanol in a round-bottomed flask and cool to 0°C.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the cooled solution.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture may form a precipitate of tin salts; filter the mixture through a pad of celite.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography or recrystallization.

| Parameter | Method A: Iron/Acetic Acid | Method B: Tin(II) Chloride |

| Reducing Agent | Iron powder | Tin(II) chloride dihydrate |

| Solvent/Acid | Ethanol/Acetic Acid | Ethanol/Conc. HCl |

| Work-up | Basification, extraction | Neutralization, filtration, extraction |

| Key Advantage | Cost-effective, environmentally benign | Milder conditions for sensitive substrates |

Conclusion

The synthesis of this compound presented in this guide is a robust and adaptable pathway for researchers in the pharmaceutical and chemical industries. By providing a detailed, step-by-step protocol, along with the underlying chemical principles, this document serves as a practical resource for the laboratory-scale preparation of this important synthetic intermediate. The choice of reagents and reaction conditions has been made to ensure a high-yielding and reproducible synthesis, grounded in established chemical literature.

References

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

-

Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. [Link]

- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P

-

2-Chloro-5-methyl-3-nitropyridine - PMC - NIH. [Link]

- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. (URL not available)

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P

- 2-Hydroxy-5-methyl-3-nitropyridine: Synthesis, Properties, and Applications as an Organic Synthesis Intermedi

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

- CN1807415A - 4-aminopyridine preparation method - Google P

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- Reduction of Nitro group using iron [a] Reaction conditions: 3e...

-

2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem. [Link]

- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom Publishing. (URL not available)

- Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent - ResearchG

-

(PDF) 2-Chloro-3-nitropyridine - ResearchGate. [Link]

-

3-aminopyridine - Organic Syntheses Procedure. [Link]

- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google P

-

Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed. [Link]

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (URL not available)

-

What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. [Link]

- Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids - ResearchG

-

Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. [Link]

-

A simple synthesis of aminopyridines: use of amides as amine source - SciELO. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylpyridin-3-amine

Introduction: Strategic Importance in Medicinal Chemistry

2-Methoxy-5-methylpyridin-3-amine is a pivotal structural motif in contemporary drug discovery, serving as a key building block for a range of pharmacologically active agents. Its substituted pyridine core is prevalent in molecules targeting diverse therapeutic areas, from oncology to neurodegenerative disorders. The precise arrangement of the methoxy, methyl, and amine functionalities offers a versatile scaffold for molecular elaboration, enabling chemists to fine-tune physicochemical properties and optimize biological activity. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable intermediate, starting from commercially available 2-amino-5-methylpyridine. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, ensuring reproducibility and efficiency for researchers in the pharmaceutical and life sciences sectors.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with 2-amino-5-methylpyridine. The core strategy involves the introduction of a nitro group, which serves as a precursor to the target amine functionality, followed by the installation of the methoxy group. This retrosynthetic blueprint is advantageous as it utilizes readily accessible starting materials and employs robust, well-characterized chemical transformations.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is a four-step process, each optimized to ensure high yield and purity of the desired intermediates.

Step 1: Nitration of 2-Amino-5-methylpyridine

The initial step involves the regioselective nitration of 2-amino-5-methylpyridine to yield 2-hydroxy-5-methyl-3-nitropyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich pyridine ring. The amino group at the 2-position directs the incoming electrophile to the 3-position. The subsequent hydrolysis of the amino group under the harsh acidic conditions leads to the formation of the hydroxypyridine derivative.

Experimental Protocol:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

-

Prepare a nitrating mixture by carefully adding 40 cm³ of concentrated nitric acid to 40 cm³ of concentrated sulfuric acid, ensuring the mixture is cooled in an ice bath during addition.

-

Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at approximately 130°C.[1] Foaming will be observed during the addition.

-

After the addition is complete, pour the reaction mixture onto 300 g of ice.

-

Adjust the pH of the solution to 3-4 by the careful addition of aqueous ammonia.

-

Allow the mixture to stand in a refrigerator to facilitate the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to afford 2-hydroxy-5-methyl-3-nitropyridine.

-

The crude product can be recrystallized from hot water to obtain a purified solid.[1]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylpyridine | [1] |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1] |

| Temperature | 130°C | [1] |

| Product | 2-Hydroxy-5-methyl-3-nitropyridine | [1] |

Step 2: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine

The hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine is converted to a chloro group using thionyl chloride (SOCl₂). This transformation is a nucleophilic substitution reaction where the hydroxyl group is first converted into a better leaving group by protonation (in the presence of a catalytic amount of DMF which forms the Vilsmeier reagent) before being displaced by a chloride ion.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 0.1 mol of 2-hydroxy-5-methyl-3-nitropyridine in 40 g of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture at 75-80°C for 8 hours.[2]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Cool the residue to room temperature and dissolve it in 100 g of dichloromethane.

-

Pour the solution into 100 g of ice water and stir vigorously.

-

Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.

-

Separate the organic layer and extract the aqueous layer three times with dichloromethane.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation to yield 2-chloro-5-methyl-3-nitropyridine.[2]

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-5-methyl-3-nitropyridine | [2] |

| Reagents | Thionyl chloride, DMF (cat.) | [2] |

| Temperature | 75-80°C | [2] |

| Product | 2-Chloro-5-methyl-3-nitropyridine | [2] |

| Yield | 92.7% | [2] |

Step 3: Methoxylation of 2-Chloro-5-methyl-3-nitropyridine

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack.[3][4][5][6] Treatment with sodium methoxide in methanol results in the displacement of the chloride ion to furnish 2-methoxy-5-methyl-3-nitropyridine.

Experimental Protocol:

-

In a round-bottomed flask, dissolve 2-chloro-5-nitropyridine in methanol.

-

While stirring, slowly add a solution of sodium methoxide in methanol.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Add ice-cold water to the residue to precipitate the product.

-

Filter the light brown needle-like crystals, wash with cold water, and dry to obtain 2-methoxy-5-methyl-3-nitropyridine.[7]

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-methyl-3-nitropyridine | [7] |

| Reagents | Sodium methoxide, Methanol | [7] |

| Temperature | Reflux | [7] |

| Product | 2-Methoxy-5-methyl-3-nitropyridine | [7] |

Step 4: Reduction of 2-Methoxy-5-methyl-3-nitropyridine

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas selectively reduces the nitro group without affecting the other functionalities on the pyridine ring.

Experimental Protocol:

-

In a hydrogenation vessel, add methanol, 2-methoxy-5-methyl-3-nitropyridine, and 10% Pd/C catalyst.

-

Pressurize the reactor with hydrogen gas to 0.01 MPa.

-

Heat the reaction mixture to 60-65°C and maintain for 1-2 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature and filter to recover the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in dichloromethane and wash with deionized water.

-

Remove the dichloromethane under reduced pressure to obtain this compound as a micro-yellow oily liquid.[7]

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-5-methyl-3-nitropyridine | [7] |

| Reagents | H₂, 10% Pd/C, Methanol | [7] |

| Temperature | 60-65°C | [7] |

| Product | This compound | [7] |

digraph "Synthetic_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="2-Amino-5-methylpyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; B[label="2-Hydroxy-5-methyl-3-nitropyridine"]; C [label="2-Chloro-5-methyl-3-nitropyridine"]; D [label="2-Methoxy-5-methyl-3-nitropyridine"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B[label="Nitration (HNO₃, H₂SO₄)"]; B -> C [label="Chlorination (SOCl₂)"]; C -> D [label="Methoxylation (NaOMe, MeOH)"]; D -> E [label="Reduction (H₂, Pd/C)"]; }

Caption: Synthetic workflow for this compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and scalable method for the preparation of this compound. By starting with the readily available 2-amino-5-methylpyridine, this four-step sequence offers a practical approach for medicinal chemists and drug development professionals. The causality behind each experimental choice has been elucidated, and the protocols are designed to be self-validating systems. Further optimization of reaction conditions, such as exploring alternative reducing agents or employing flow chemistry, could potentially enhance the efficiency and sustainability of this synthesis. The availability of this key intermediate will undoubtedly continue to fuel the discovery and development of novel therapeutics.

References

- CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google P

-

nucleophilic aromatic substitutions - YouTube. ([Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. ([Link])

- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P

- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google P

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. ([Link])

- CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google P

-

Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. ([Link])

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF - ResearchGate. ([Link])

-

Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics - NIH. ([Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. ([Link])

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener

-

-

Procedure - Organic Syntheses. ([Link])

-

-

Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. ([Link])

-

2,3-diaminopyridine - Organic Syntheses Procedure. ([Link])

-

7-methoxyphthalide - Organic Syntheses Procedure. ([Link])

-

(PDF) 2-Amino-5-methylpyridinium 3-aminobenzoate - ResearchGate. ([Link])

-

5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one - ResearchGate. ([Link])

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

Strategic Scaffolding: Therapeutic Utility of 2-Methoxy-5-methylpyridin-3-amine Derivatives

The following technical guide details the therapeutic utility, chemical biology, and experimental protocols for derivatives of 2-Methoxy-5-methylpyridin-3-amine (CAS 179677-17-9).

Chemical Biology & Pharmacophore Analysis

This compound is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern addresses three critical challenges in small-molecule drug discovery: metabolic stability, solubility, and binding affinity.

The "Warhead" Architecture

The molecule functions as a high-value building block because of its electronic and steric profile:

-

C3-Amine (-NH₂): Acts as a primary hydrogen bond donor.[1] In kinase inhibitors, this often forms a critical H-bond with the backbone carbonyl of the "hinge region" (e.g., Glu, Met residues).

-

C2-Methoxy (-OCH₃):

-

Electronic Effect: An electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen (

). -

Conformational Lock: Through an intramolecular hydrogen bond with the C3-amine, it can pre-organize the molecule into a planar conformation, reducing the entropic penalty upon binding to a protein pocket.

-

-

C5-Methyl (-CH₃):

-

Metabolic Blockade: The C5 position on a pyridine ring is electronically susceptible to oxidation by Cytochrome P450 enzymes. Methylation here blocks this "soft spot," significantly extending the half-life (

) of the derivative. -

Hydrophobic Fill: It targets small hydrophobic pockets (e.g., the gatekeeper region in kinases), improving selectivity over off-target proteins.

-

Primary Therapeutic Target: Kinase Inhibition (Oncology)

The most prolific application of this scaffold is in the design of ATP-competitive inhibitors targeting the PI3K/mTOR pathway and Checkpoint Kinase 1 (CHK1) .

Mechanism of Action: The Hinge Binder

Derivatives of this amine are synthesized to mimic the adenine ring of ATP. When coupled to a core heterocycle (e.g., pyrimidine, triazine), the this compound moiety slots into the ATP-binding pocket.

-

Target: Phosphoinositide 3-kinase (PI3K) isoforms (

). -

Therapeutic Outcome: Inhibition of the PI3K/Akt/mTOR signaling cascade, leading to apoptosis in solid tumors (Breast, NSCLC).

-

Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone amide, while the C3-amino group donates a hydrogen bond to the backbone carbonyl.

Visualization: Kinase Hinge Binding Interaction

The following diagram illustrates the pharmacophore mapping of a derivative within the ATP binding pocket.

Caption: Pharmacophore map showing the bidentate H-bond network between the ligand and the kinase hinge region.

Secondary Target: Bacterial Topoisomerase II

Historically, the This compound substructure is a synthetic precursor and structural analog to the C-ring of Streptonigrin (Rufochromomycin), a potent antibiotic and antitumor agent produced by Streptomyces flocculus.

-

Target: Bacterial Topoisomerase II (Gyrase) and eukaryotic Topoisomerase II.

-

Mechanism: The amino-pyridine quinone system generates reactive oxygen species (ROS) and stabilizes the cleavable complex, leading to DNA strand breaks.

-

Clinical Relevance: While Streptonigrin itself has high toxicity, derivatives using the this compound fragment are explored to decouple the DNA cleavage activity from the systemic toxicity.

Experimental Protocols

A. Synthesis: Buchwald-Hartwig Cross-Coupling

To utilize this amine as a therapeutic warhead, it must be coupled to a halide-bearing core (e.g., a chloropyrimidine). Standard nucleophilic aromatic substitution (

Reagents:

-

Amine: this compound (1.0 eq)[2]

-

Halide: Aryl/Heteroaryl Chloride (1.0 eq)

-

Catalyst:

(0.02 eq) or -

Ligand: Xantphos or BINAP (0.04 eq)

-

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Causality: Palladium catalysts are sensitive to oxidation; moisture can quench the active catalytic species.

-

Solvation: Dissolve the Aryl Chloride and this compound in anhydrous 1,4-Dioxane (0.1 M concentration).

-

Catalyst Addition: Add

, Ligand, and Pd catalyst under a positive stream of Argon. -

Degassing: Sparge the solution with Argon for 10 minutes.

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor via LC-MS (looking for M+1 of the coupled product).

-

Workup: Filter through a Celite pad (to remove Pd black), concentrate in vacuo, and purify via Flash Column Chromatography (Hexane:EtOAc gradient).

B. Assay: ADP-Glo™ Kinase Screening

To validate the biological activity of the synthesized derivative against PI3K or similar kinases.

Principle: Measures ADP formation (a product of the kinase reaction) by converting it to ATP, which is then used by luciferase to generate light.

Protocol:

-

Preparation: Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM

, 0.1mg/mL BSA). -

Compound Dilution: Serially dilute the derivative in DMSO (10mM stock) to create a 10-point dose-response curve.

-

Enzyme Reaction:

-

Add 2

L of Kinase (e.g., PI3K -

Add 1

L of Compound. Incubate for 15 min at RT. -

Add 2

L of ATP/Substrate mix (10 -

Incubate for 60 minutes at RT.

-

-

ADP-Glo Reagent: Add 5

L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min. -

Detection: Add 10

L of Kinase Detection Reagent (converts ADP to ATP -

Read: Measure Luminescence on a plate reader (e.g., EnVision). Calculate

using non-linear regression (GraphPad Prism).

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Caption: Integrated workflow for developing therapeutics using the this compound scaffold.

Quantitative Data Summary: Comparative Physicochemical Properties

The table below highlights why this specific derivative is preferred over the standard aniline or simple aminopyridine equivalents in drug design.

| Property | This compound | 3-Aminopyridine (Standard) | Aniline (Phenylamine) | Impact on Drug Design |

| H-Bond Acceptors | 3 (N1, O, NH2) | 2 (N1, NH2) | 1 (NH2) | Enhanced hinge binding capability. |

| LogP (Lipophilicity) | ~1.2 (Moderate) | ~0.1 (Low) | ~0.9 (Moderate) | Methyl/Methoxy groups improve membrane permeability (CNS/Cellular). |

| pKa (Conj. Acid) | ~5.8 | ~6.0 | ~4.6 | Reduced basicity at N1 prevents non-specific protein binding. |

| Metabolic Stability | High (C5 blocked) | Low (C5 oxidation prone) | Low (Para-hydroxylation) | Critical: C5-Methyl blocks P450 degradation. |

References

-

National Institutes of Health (NIH). (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. Retrieved from [Link]

Sources

2-Methoxy-5-methylpyridin-3-amine: A Strategic Building Block in Medicinal Chemistry

[1]

Executive Summary

2-Methoxy-5-methylpyridin-3-amine (CAS: 179677-17-9 ) is a highly specialized heterocyclic building block increasingly utilized in the discovery of small-molecule kinase inhibitors, GPCR ligands, and enzyme inhibitors (e.g., DHODH, JAK).[1][2][3][4][5][6] Distinguished by its specific substitution pattern, this scaffold offers a unique balance of electronic modulation and steric bulk that distinguishes it from simpler aminopyridines.

The 2-methoxy group serves a dual purpose: it blocks the metabolically labile C2 position while modulating the basicity of the pyridine nitrogen, often improving the solubility and permeability profiles of derived drug candidates. The 5-methyl group provides a defined hydrophobic vector, allowing medicinal chemists to probe specific hydrophobic pockets within target proteins without significantly increasing molecular weight.

Structural & Electronic Analysis

The utility of this compound lies in its ability to fine-tune the physicochemical properties of a drug molecule.[1]

Electronic Modulation (The "Methoxy Effect")

Unlike a bare pyridine ring, the introduction of an electron-donating methoxy group at the C2 position significantly alters the electronic landscape:

-

Basicity Reduction: The inductive effect of the oxygen atom slightly reduces the basicity of the ring nitrogen compared to 3-aminopyridine. This is critical for optimizing lipophilic efficiency (LipE) and reducing off-target binding (e.g., hERG channel inhibition), which often correlates with high basicity.[1]

-

H-Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, potentially engaging with backbone amides in the hinge region of kinases.

Steric Vectors[1]

-

3-Amino Handle: The primary amine at C3 is the reactive "warhead" for coupling, typically forming amides, ureas, or participating in Buchwald-Hartwig aminations.

-

5-Methyl Anchor: This group is positioned meta to the amine. In many kinase binding modes, this methyl group points towards the "gatekeeper" residue or a hydrophobic sub-pocket, providing a boost in potency through van der Waals interactions.

Physicochemical Profile

| Property | Value (Predicted/Exp) | Significance |

| Molecular Weight | 138.17 g/mol | Fragment-like, ideal for FBDD |

| cLogP | ~1.2 | Moderate lipophilicity |

| TPSA | ~50 Ų | Good permeability |

| pKa (Conj.[1] Acid) | ~5.5 - 6.0 | Reduced ionization at phys.[1] pH |

Synthesis Strategy

The most robust industrial route to this compound avoids the direct nitration of 2-methoxypyridine (which suffers from regioselectivity issues).[1] Instead, it proceeds via a nucleophilic aromatic substitution (

Retrosynthetic Analysis

The synthesis hinges on the lability of the C2-chlorine atom in 2-chloro-5-methyl-3-nitropyridine due to the electron-withdrawing effect of the ortho-nitro group.[1]

Figure 1: Validated synthetic pathway for CAS 179677-17-9.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-methyl-3-nitropyridine

-

Reagents: 2-Chloro-5-methyl-3-nitropyridine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (anhydrous).[1]

-

Procedure:

-

Dissolve 2-chloro-5-methyl-3-nitropyridine in anhydrous methanol under

atmosphere. -

Cool the solution to 0°C.

-

Add sodium methoxide solution (25% in MeOH) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C.

-

Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of SM).[1]

-

Workup: Concentrate in vacuo to remove most methanol. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

, and concentrate. -

Yield: Typically 75-85% (Yellow solid).[1]

-

Step 2: Reduction to this compound

-

Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), Methanol/Ethanol.

-

Procedure:

-

Dissolve the nitro intermediate in MeOH.

-

Add 10% Pd/C catalyst carefully (under Argon flow to prevent ignition).

-

Purge system with

gas and stir under -

Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Purification: Concentrate the filtrate. The product is often pure enough for the next step, but can be purified via silica gel chromatography (Hexane/EtOAc gradient).

-

Characterization: Confirm by

NMR (Appearance of broad

-

Medicinal Chemistry Applications

This building block is frequently employed to optimize "Lead" compounds, particularly when a scaffold hop from a phenyl or simple pyridine ring is required to improve metabolic stability or solubility.

Case Study: JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the 2-methoxy-3-amino-pyridine motif has been used to construct the hinge-binding region.[1] The 2-methoxy group can accept a hydrogen bond from the backbone NH of the kinase hinge, while the 5-methyl group sits in the hydrophobic specificity pocket, improving selectivity against other kinases.

-

Mechanism: Competitive ATP inhibition.

-

Advantage: The methoxy group prevents metabolic oxidation at the C2 position, a common clearance pathway for pyridine-based drugs (via aldehyde oxidase).

Case Study: DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) inhibitors for autoimmune diseases often feature a biaryl system.[1] Replacing a terminal phenyl ring with 2-methoxy-5-methylpyridine has been shown to improve the pharmacokinetic profile by reducing lipophilicity (lowering cLogP) while maintaining the necessary aromatic stacking interactions within the enzyme's tunnel.[1]

Strategic Bioisosterism

The scaffold serves as a bioisostere for:

-

3-Amino-toluene: Improves solubility and reduces CYP inhibition risk.[1]

-

2-Fluoro-5-methylaniline: The methoxy group is larger than fluorine but offers H-bond accepting capability that fluorine lacks.[1]

Figure 2: Structure-Activity Relationship (SAR) Logic for the scaffold.

Experimental Validation & Quality Control

When sourcing or synthesizing this material, specific quality attributes must be verified to ensure downstream success.

Impurity Profile[1]

-

Regioisomers: Ensure the absence of 2-methoxy-3 -methylpyridin-5 -amine (a potential byproduct if the starting material nitration was non-selective).[1]

-

Demethylation: Check for the presence of the pyridone tautomer (2-hydroxy derivative), which can form under strongly acidic conditions.

Storage & Stability[1]

-

Condition: Store at 2-8°C under inert atmosphere (

/Ar). -

Sensitivity: The primary amine is susceptible to oxidation over prolonged exposure to air (turning dark brown).[1]

References

-

Preparation of Pyridin-2(1H)-one Derivatives. European Patent EP2527344A1.[1] (Describes the synthesis of this compound from 2-chloro-5-methyl-3-nitropyridine).

-

Dihydroorotate Dehydrogenase Inhibitors. US Patent Application 2022/0089568. (Details the use of the scaffold in DHODH inhibitor design).

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective CHK1 Inhibitors. Journal of Medicinal Chemistry. (Discusses aminopyridine SAR and solubility modulation). [1]

-

The Role of the Methoxy Group in Approved Drugs. European Journal of Medicinal Chemistry. (Review on the physicochemical and metabolic impact of methoxy substitutions).

Sources

- 1. US20150225369A1 - Ddr2 inhibitors for the treatment of osteoarthritis - Google Patents [patents.google.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. 245467-36-1,3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. bldpharm.com [bldpharm.com]

- 5. 179677-17-9 this compound AKSci 9233DA [aksci.com]

- 6. 6-membered Heterocycles | CymitQuimica [cymitquimica.com]